1,4-Diazidobenzene

Description

Contextual Significance of Aromatic Diazides in Contemporary Chemical Research

Aromatic azides, organic compounds bearing one or more azide (B81097) functional groups (–N₃) attached to an aromatic ring, have become indispensable tools in modern chemical research. For decades, they have been utilized in diverse fields such as organic synthesis, the development of novel materials, and the photoaffinity labeling of biomolecules. eurekaselect.comeurekaselect.comresearchgate.net Their utility stems from the unique reactivity of the azide group, which can undergo a variety of transformations, most notably the loss of dinitrogen (N₂) upon thermal or photochemical stimulation to generate highly reactive nitrene intermediates. nih.gov These nitrenes are capable of a wide range of reactions, including insertion into C-H bonds, making them valuable for modifying complex molecular architectures. vulcanchem.com

The advent of "click chemistry" and bioorthogonal chemistry has significantly broadened the applications of aromatic azides. eurekaselect.comeurekaselect.comresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific formation of stable triazole linkages. mdpi.comthermofisher.com This reaction's reliability and biocompatibility have made aromatic azides, including diazides, essential building blocks in drug discovery, biochemistry, and medicine. eurekaselect.comeurekaselect.comresearchgate.net Furthermore, aromatic polyazides are key starting materials for creating photoresists in microelectronics, serving as cross-linking agents in polymer chemistry, and are of considerable interest as high-energy materials. nih.govmdpi.com

Overview of 1,4-Diazidobenzene in Scholarly Discourse

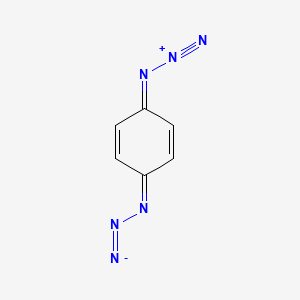

This compound, also known as p-diazidobenzene, is an aromatic compound with the chemical formula C₆H₄N₆. It consists of a central benzene (B151609) ring substituted with two azide groups at the para positions (positions 1 and 4). vulcanchem.com This symmetrical arrangement influences its chemical properties and reactivity. The azide groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. vulcanchem.com X-ray crystallographic studies of related compounds show that the N-N-N bond angles in the azide groups are nearly linear. vulcanchem.com

The synthesis of this compound has been approached through various methods. A traditional route involves the diazotization of p-phenylenediamine, followed by treatment with sodium azide. acs.org More modern, one-pot syntheses have been developed, for instance, from 1,4-diaminobenzene using tert-butylnitrite and azidotrimethylsilane (B126382) in acetonitrile (B52724). rsc.org Another advanced strategy involves a formal C-H azidation via regioselective borylation, which allows for the specific placement of azide groups on a benzene precursor. vulcanchem.com

A defining characteristic of this compound is its behavior under stimulation. It is a potentially explosive compound that can decompose violently when heated, releasing nitrogen gas. lookchem.comchemicalbook.com Upon photolysis at low temperatures (≤ 90 K), it undergoes a photochemical reaction to generate 1,4-phenylenedinitrene, a persistent biradical species. aip.orgresearchgate.net This dinitrene intermediate is central to many of the compound's applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₆ vulcanchem.com |

| Molecular Weight | 160.14 g/mol vulcanchem.com |

| Melting Point | 83°C vulcanchem.comchemicalbook.com |

| Appearance | Brown powder rsc.org |

| CAS Number | 2294-47-5 chemicalbook.com |

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | Characteristic asymmetric N₃ stretch at 2100–2150 cm⁻¹ vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) | Aromatic proton signals in the δ 7.2–7.8 ppm range vulcanchem.com |

Research Trajectories and Interdisciplinary Relevance

The unique properties of this compound have established its relevance across multiple scientific disciplines, leading to several distinct research trajectories.

Photochemistry and Materials Science: A significant area of research focuses on the photochemical generation of 1,4-phenylenedinitrene from this compound. aip.org This biradical exhibits a magnetic energy diagram with a ground state singlet and a thermally accessible triplet state. aip.orgresearchgate.net Researchers have demonstrated the ability to manipulate the equilibrium between these singlet and triplet states using temperature and magnetic fields, which results in observable changes in the material's color (magnetochromism). aip.org This tunability is of foundational importance for developing materials with controllable reactivity and for applications in light harvesting and spin valves. aip.org

Polymer Chemistry and Engineering: this compound serves as a critical bifunctional molecule in polymer synthesis. It acts as a cross-linking agent, a molecule that can form covalent bonds between polymer chains, thereby altering the material's mechanical properties like hardness and solubility. nih.gov This is achieved by generating reactive nitrenes that bond with the polymer backbone. nih.gov It is also used as a monomer in "click chemistry" reactions with di-alkynes to create hyper-cross-linked polymers (HCPs). rsc.orgresearchgate.net These porous materials are investigated for applications such as gas storage and separation, particularly for CO₂ capture. researchgate.net Furthermore, derivatives like 2,5-diiodo-1,4-diazidobenzene are used in Sonogashira coupling reactions to synthesize π-conjugated polymers, which have tunable optoelectronic properties for use in organic light-emitting diodes (OLEDs) and sensors. vulcanchem.com

Bioconjugation and Chemical Biology: The ability of this compound derivatives to form highly reactive intermediates upon UV irradiation makes them suitable as photoaffinity labeling reagents. lookchem.comchemicalbook.com In this technique, the diazide is incorporated into a molecule designed to bind to a specific biological target, such as a protein. Upon UV exposure, the generated nitrene forms a covalent bond with the target, allowing researchers to "capture" and identify transient molecular interactions, which is a powerful tool in drug discovery and proteomics. vulcanchem.com

| Application Area | Mechanism | Example Use Case |

|---|---|---|

| Polymer Crosslinking | Thermal or photochemical generation of nitrenes that form covalent bonds with polymer chains. nih.gov | Improving mechanical and thermal stability of polymers. nih.govdtic.mil |

| Porous Polymer Synthesis | Acts as a bifunctional linker in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). rsc.orgresearchgate.net | Creation of hyper-cross-linked polymers for gas storage (e.g., CO₂ capture). researchgate.net |

| Photoaffinity Labeling | UV irradiation generates reactive nitrenes that covalently bind to target biomolecules. vulcanchem.comlookchem.com | Identifying and studying protein-ligand interactions. vulcanchem.com |

| Conjugated Polymer Synthesis | Used as a monomer (often derivatized) in coupling reactions like the Sonogashira coupling. vulcanchem.com | Developing materials for organic light-emitting diodes (OLEDs) and sensors. vulcanchem.com |

| Fundamental Photochemistry | Photolysis to form the 1,4-phenylenedinitrene biradical. aip.org | Studying singlet-triplet state equilibrium and magneto-optical effects. aip.orgresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)hydrazinylidene]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-11-9-5-1-2-6(4-3-5)10-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQTJHTVQSWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N[N+]#N)C=CC1=NN=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945621 | |

| Record name | 1,4-Diazidobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-47-5 | |

| Record name | 1,4-Diazidobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Diazidobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diazidobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diazidobenzene and Its Derivatives

Established Synthetic Pathways for 1,4-Diazidobenzene

The primary methods for synthesizing the parent this compound molecule involve the conversion of precursor compounds, typically through diazidation of amines or substitution of leaving groups.

Diazidation of aromatic diamines is a foundational route to aromatic diazides. The synthesis of this compound can be attempted starting from 1,4-phenylenediamine through diazotization. researchgate.net However, this method can be challenging, sometimes leading to significant formation of the mono-functionalized 4-azidoaniline (B77532) as a byproduct. researchgate.net Achieving complete conversion to the diazide requires carefully controlled reaction conditions. researchgate.net An optimized protocol has been reported to achieve a 28% isolated yield for this compound from the corresponding diamine. researchgate.net A similar principle, the double diazo transfer reaction, has been successfully employed for the synthesis of the related isomer, 1,2-diazidobenzene, from o-phenylenediamine. colab.ws

Copper-catalyzed reactions offer an alternative and often more efficient pathway for introducing azide (B81097) groups onto an aromatic ring. A general, green method involves the cross-coupling of azide anions with aryl halides, which can be performed without the need for a base or ligand by using a Cu₂O-CuO-Cu-C nanocomposite as the catalyst.

A more advanced strategy for producing this compound derivatives involves a formal C–H azidation. vulcanchem.com This is achieved through a two-step process starting with the regioselective iridium-catalyzed C–H borylation of a benzene (B151609) precursor to create a diborylated intermediate. vulcanchem.com This intermediate is then treated with sodium azide and copper(II) acetate, which mediates the replacement of the boron groups with azides to yield the desired this compound derivative. vulcanchem.com

Diazidation Routes

Synthesis of Functionalized this compound Derivatives

The creation of substituted this compound analogues and more complex polyazides is critical for tuning the properties of resulting materials. These syntheses employ strategies that allow for the incorporation of various functional groups and the modular construction of polymers.

A key strategy for synthesizing functionalized this compound derivatives is the previously mentioned C–H azidation via a borylation/deborylative azidation sequence. vulcanchem.com A significant advantage of this method is its tolerance of various functional groups already present on the benzene ring. vulcanchem.com This allows for the preparation of substituted analogues that can be used for further chemical modifications. For example, this approach is compatible with iodo, bromo, and methoxycarbonyl groups, which can serve as handles for subsequent reactions like Sonogashira coupling to produce π-conjugated polymers. vulcanchem.com

Table 1: Synthesis of Substituted this compound Derivatives via Borylation/Azidation

| Starting Precursor | Tolerated Functional Group | Resulting Derivative Type |

|---|---|---|

| 1,3-Disubstituted benzenes | Iodo | 2,5-Diiodo-1,4-diazidobenzene |

| 1,3-Disubstituted benzenes | Bromo | Bromo-substituted this compound |

| 1,3-Disubstituted benzenes | Methoxycarbonyl | Methoxycarbonyl-substituted this compound |

Data sourced from research on regioselective azidation strategies. vulcanchem.com

This compound serves as a fundamental building block in modular synthesis, particularly in the construction of polymers via "click" chemistry. rsc.orgresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a high-yielding and specific reaction that joins molecules containing azide and alkyne functional groups. organic-chemistry.orgmdpi.com In this context, this compound acts as a difunctional monomer that can be polymerized with molecules containing two alkyne groups. rsc.orgresearchgate.net

This approach has been used to create various functional polymers. For instance, the polymerization of this compound with 4,7-diethynylbenzo vulcanchem.comCurrent time information in Bangalore, IN.mdpi.comthiadiazole results in a conjugated polymer with a strong blue-green fluorescence. researchgate.net Similarly, it can be reacted with tetraalkynes to produce hyper-cross-linked polymers (HCPs) with high porosity, which are efficient for CO₂ capture. researchgate.netrsc.org This modular approach allows for the systematic design of functional polytriazoles by varying the structure of the alkyne co-monomer. researchgate.net

Table 2: Examples of Polymers Synthesized Using this compound in Modular Approaches

| Alkyne Co-monomer | Polymer Type | Application/Feature |

|---|---|---|

| 4,7-diethynylbenzo vulcanchem.comCurrent time information in Bangalore, IN.mdpi.comthiadiazole | Conjugated Polymer | Fluorescence |

| Tetrakis(4-ethynylphenyl)methane | Hyper-Cross-linked Polymer (HCP) | CO₂ Capture |

| 1,4-Diethynylbenzene | Conjugated Porous Network | Gas/Vapor Adsorption |

Data compiled from studies on click chemistry polymerization. researchgate.netrsc.orgresearchgate.net

Reactivity and Transformation Pathways of 1,4 Diazidobenzene

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide (B81097) groups of 1,4-diazidobenzene readily participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of "click chemistry." organic-chemistry.org This class of reactions is renowned for its high efficiency, selectivity, and mild reaction conditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that facilitates the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govnih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov This is followed by the coordination of the azide, leading to a copper-azide-acetylide complex. wikipedia.org Subsequent cyclization and protonation yield the stable triazole ring and regenerate the copper(I) catalyst. wikipedia.org The reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition and can be performed under aqueous conditions at room temperature. organic-chemistry.org

The efficiency of the CuAAC reaction is influenced by several factors. The use of ligands can stabilize the copper(I) oxidation state and accelerate the reaction. wikipedia.org While some systems work without ligands, others show a strong dependence on their presence for rate and chemoselectivity. nih.gov The active Cu(I) catalyst can be generated in situ from the reduction of Cu(II) salts, for instance, by sodium ascorbate. organic-chemistry.org Dicopper complexes have also been studied as catalysts, with density functional theory (DFT) studies suggesting that the cycloaddition can occur in a single concerted step. uio.no

The reaction's robustness and tolerance to a wide range of functional groups have made it a powerful tool. For example, this compound has been used in conjunction with tetraalkynes to create hyper-cross-linked polymers with applications in gas capture. researchgate.net

| Feature | Description | References |

|---|---|---|

| Catalyst | Typically Copper(I), can be generated in situ from Cu(II) salts. | organic-chemistry.orgwikipedia.org |

| Reactants | This compound and a terminal alkyne. | wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole. | nih.govnih.gov |

| Regioselectivity | High, exclusively forms the 1,4-isomer. | nih.gov |

| Conditions | Often mild, aqueous, room temperature. | organic-chemistry.org |

While CuAAC is highly effective, the potential toxicity of copper has prompted the development of metal-free alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a significant metal-free approach. This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. Another metal-free method is the strain-promoted alkyne-nitrone cycloaddition (SPANC). wikipedia.org Additionally, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed without a catalyst, but it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

Staudinger Reaction and Iminophosphorane Formation

The Staudinger reaction provides another major transformation pathway for this compound, involving its reaction with phosphines. This reaction, discovered by Hermann Staudinger, is a mild method for converting azides into other functional groups, most notably amines, through an iminophosphorane intermediate. wikipedia.org

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide group. wikipedia.orgysu.am This initial step forms a phosphazide (B1677712) intermediate. ysu.amresearchgate.net This intermediate is often transient and readily loses a molecule of dinitrogen (N₂) through a four-membered ring transition state to yield an iminophosphorane, also known as an aza-ylide. ysu.amalfa-chemistry.com The reaction is generally fast and produces near-quantitative yields. alfa-chemistry.com Subsequent hydrolysis of the iminophosphorane intermediate leads to the formation of a primary amine and a phosphine oxide. wikipedia.org Mechanistic studies have shown that the reaction proceeds without the formation of free radical or nitrene intermediates. alfa-chemistry.com

When this compound reacts with bisphosphines, the Staudinger reaction can be employed as a polymerization method to synthesize poly(aryleneiminophosphorane)s. dtic.mil This A2B2-type polycondensation yields polymers with a repeating P=N backbone. mdpi.com For instance, the reaction of this compound with 1,4-bis(diphenylphosphino)benzene (B73501) produces a polymer with alternating phenylene and diphenylphosphine (B32561) units connected by iminophosphorane linkages. dtic.milacs.org

These polymers are often insoluble, which can limit the achievable molecular weight as they precipitate from the reaction solution. dtic.mil However, they exhibit notable thermal stability, with decomposition temperatures often exceeding 300°C. dtic.mil The properties of these polymers, such as thermal stability and glass transition temperature, can be tuned by varying the structure of the bisphosphine monomer. dtic.mil Recent research has focused on optimizing reaction conditions to allow for the use of a wider range of both electron-rich and electron-deficient aryl azides, leading to a library of poly(aryleneiminophosphorane) networks with semiconducting properties. uliege.beresearchgate.net

| Reactants | Key Intermediate | Polymer Product | Polymer Properties | References |

|---|---|---|---|---|

| This compound and a bisphosphine (e.g., 1,4-bis(diphenylphosphino)benzene) | Iminophosphorane (aza-ylide) | Poly(aryleneiminophosphorane) | High thermal stability, often insoluble, potential semiconducting properties. | dtic.miluliege.be |

Mechanistic Investigations of this compound Reactions with Phosphines

Thermal Decomposition Pathways

This compound is a thermally sensitive compound. Upon heating, it can undergo exothermic decomposition, which can be violent. lookchem.comchemicalbook.comlookchem.com The decomposition process involves the loss of nitrogen gas (N₂) from the azide groups to generate highly reactive nitrene intermediates. vulcanchem.com Specifically, heating this compound can lead to the formation of 1,4-phenylenedinitrene. researchgate.net This decomposition can be initiated at temperatures above 100°C. vulcanchem.com The resulting dinitrene is a persistent biradical species, especially when stabilized in rigid matrices at low temperatures. researchgate.net The thermal decomposition process is a critical safety consideration when handling this compound.

Nitrogen Extrusion Mechanisms

Photochemical Transformations

The photochemical behavior of this compound is dominated by the light-induced generation of nitrenes, leading to the formation of the persistent 1,4-phenylenedinitrene biradical. This area of study is rich with investigations into the properties and manipulation of the resulting spin states.

Irradiation of this compound with UV light leads to the efficient extrusion of nitrogen gas and the formation of 1,4-phenylenedinitrene. researchgate.netresearchgate.net This photochemical reaction is analogous to the thermal decomposition but offers the advantage of occurring at low temperatures, which can help to trap and study the highly reactive intermediates. The process is a key method for producing persistent biradicals in rigid matrices at cryogenic temperatures (typically T ≤ 90 K), allowing for their detailed spectroscopic characterization. researchgate.netresearchgate.net The photolysis results in a significant color change, indicating a substantial alteration in the electronic structure of the molecule. researchgate.net

The photochemically generated 1,4-phenylenedinitrene is a biradical, meaning it has two unpaired electrons. researchgate.net Its electronic structure is best described as a quinoidal diradical. researchgate.net This species has been extensively characterized using various spectroscopic techniques, including:

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the vibrational modes of the dinitrene. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions. The absorption spectra of this compound and the resulting 1,4-phenylenedinitrene are distinct, with the latter showing unique optical signatures for its different spin states. researchgate.netresearchgate.net

EPR (Electron Paramagnetic Resonance) Spectroscopy: To probe the magnetic properties of the triplet state. researchgate.net

These studies have confirmed the persistent nature of the biradical at low temperatures in inert matrices.

1,4-Phenylenedinitrene exists in a magnetic energy diagram that includes a ground state singlet, a low-lying triplet state, and a higher-lying quintet excited state. researchgate.netresearchgate.net The energy gap between the singlet and triplet states is relatively small. researchgate.net This small spin gap allows for the manipulation of the singlet-triplet equilibrium population using external stimuli like a magnetic field. researchgate.netresearchgate.net

Applying a magnetic field can increase the concentration of the triplet state species, a phenomenon that can be observed through magneto-optical spectroscopy. researchgate.netresearchgate.net This results in a rich magnetochromic response, as the singlet and triplet states have different optical absorption spectra. researchgate.net A Curie-like analysis of the magneto-optical properties has been used to determine the spin gap, revealing it to be smaller than previously thought. researchgate.net This tunability of the spin state equilibrium is of interest for potential applications in light harvesting, controllable reactivity, and spin valve technologies. researchgate.net

Formation and Characterization of 1,4-Phenylenedinitrene Biradicals

Other Key Reaction Modalities

Beyond thermal and photochemical decomposition, this compound participates in other significant chemical transformations. One notable reaction is its use in the synthesis of poly(organophospha-λ5-azenes) through the Staudinger reaction. In this process, this compound reacts with bisphosphines at room temperature to form alternating copolymers. dtic.mil

The azide groups in this compound also exhibit reactivity in cross-coupling reactions. For example, it can be used in copper-catalyzed cross-coupling reactions with aryl halides. lookchem.com Furthermore, this compound has been employed in reactions with N-heterocyclic carbenes (NHCs) to form triazene (B1217601) linkages, which can be used to create polymers. utexas.edu This reaction is efficient and proceeds under ambient conditions without the need for a metal catalyst. utexas.edu

The electron-withdrawing nature of the azide groups influences the reactivity of the benzene (B151609) ring, making it less susceptible to electrophilic substitution reactions. vulcanchem.com

Nucleophilic Reactions Involving Azide Functionality

The azide groups of this compound are susceptible to attack by various nucleophiles, leading to a range of important chemical transformations. Among the most well-documented of these are reactions with phosphines, which fall under the category of the Staudinger reaction.

The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane (or aza-ylide). researchgate.netalfa-chemistry.com This reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group, leading to the formation of a phosphazide intermediate, which then loses a molecule of dinitrogen (N₂) to yield the iminophosphorane. researchgate.netalfa-chemistry.com

In the case of this compound, this reaction can be utilized to synthesize polymers with a poly(arylene iminophosphorane) backbone. For instance, the reaction of this compound with various bis(diphenylphosphino)alkanes, such as 1,2-bis(diphenylphosphino)ethane, 1,3-bis(diphenylphosphino)propane, 1,4-bis(diphenylphosphino)butane, and 1,5-bis(diphenylphosphino)pentane, in benzene results in the formation of alternating copolymers. dtic.mil Similarly, the reaction with 1,4-bis(diphenylphosphino)benzene produces a more thermally stable polymer due to the presence of two p-phenylene units in the backbone. dtic.milnih.govuliege.be These polymerization reactions are typically carried out by the dropwise addition of a benzene solution of this compound to a solution of the bisphosphine at room temperature, followed by stirring overnight. dtic.mil

The reaction of this compound with 1,4-bis(diphenylphosphino)benzene has been specifically studied as a route to poly(p-phenylene-phenylphosphazene). dtic.mil The resulting polymers are often insoluble powders, with molecular weights influenced by their solubility in the reaction solvent. dtic.milnih.gov

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference |

| This compound | 1,4-Bis(diphenylphosphino)benzene | Benzene | Alternating copolymer | dtic.mil |

| This compound | 1,2-Bis(diphenylphosphino)ethane | Benzene | Alternating copolymer | dtic.mil |

| This compound | 1,3-Bis(diphenylphosphino)propane | Benzene | Alternating copolymer | dtic.mil |

| This compound | 1,4-Bis(diphenylphosphino)butane | Benzene | Alternating copolymer | dtic.mil |

| This compound | 1,5-Bis(diphenylphosphino)pentane | Benzene | Alternating copolymer | dtic.mil |

| This compound | Tri-n-butylphosphine | Not Specified | Poly(azomethine) precursor | researchgate.netmdpi.com |

| This compound | Tetraalkynes | Not Specified | Hyper-cross-linked polymers | researchgate.net |

The iminophosphorane intermediate formed from the Staudinger reaction can undergo further reactions, a notable example being the aza-Wittig reaction. In the presence of an aldehyde, such as 2,5-bis(3,7-dimethyloctyloxy)terephthalaldehyde, and a phosphine like tri-n-butylphosphine, this compound can participate in an A2B2-type polycondensation to yield soluble, high molecular weight π-conjugated all-trans poly(azomethines). researchgate.netmdpi.com

Another significant nucleophilic reaction involving the azide functionality is the 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.org In these reactions, the azide acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkyne, to form a stable five-membered heterocyclic ring. This compound can be used as a linker in such reactions to create various polymeric and networked materials. For example, it has been reacted with tetraalkynes derived from methane (B114726) and adamantane (B196018) to prepare hyper-cross-linked polymers. researchgate.net It has also been used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with porphyrin derivatives bearing alkyne groups to form microporous porphyrin networks. mdpi.com

Reactions with Organometallic Reagents

Detailed studies on the direct reaction of this compound with common organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), and Gilman reagents (R₂CuLi) are not extensively documented in the reviewed literature. However, based on the known reactivity of these organometallic compounds and the electronic nature of the azide functional group, potential reaction pathways can be considered.

Organometallic reagents are potent nucleophiles and strong bases. wikipedia.orgwikipedia.org The azide group, while a good nucleophile itself in SN2 reactions, is not typically a primary target for nucleophilic attack by carbanions from organometallic reagents, especially in an aromatic system where the azide is attached to a benzene ring. The primary interaction is more likely to be complex and could potentially lead to the reduction of the azide or decomposition, rather than a clean substitution or addition reaction.

Grignard Reagents: Grignard reagents are highly reactive towards a variety of functional groups. wikipedia.org Their reaction with aryl azides is not a common synthetic route. It is plausible that the strong basicity and nucleophilicity of the Grignard reagent could lead to a complex reaction mixture, potentially involving the reduction of the azide groups or reactions involving the aromatic ring under certain conditions. For instance, di-Grignard reagents can be formed from dihaloaromatics like p-dibromobenzene, a structural analog of this compound, by reaction with magnesium. researchgate.net However, the reactivity of the azide groups would likely interfere with such a process.

Organolithium Reagents: Organolithium reagents are even more reactive and basic than Grignard reagents. wikipedia.org Their reaction with an aryl azide could potentially lead to cleavage of the N-N or C-N bonds, or metallation of the aromatic ring, although the latter is less likely in the absence of directing groups. The high reactivity often leads to a lack of selectivity.

Due to the lack of specific documented examples in the scientific literature for the reaction of this compound with these organometallic reagents, a definitive reaction pathway and the resulting products cannot be detailed. The inherent energetic nature of diazides combined with the high reactivity of organometallics suggests that such reactions may be complex and potentially hazardous without careful control.

Advanced Spectroscopic Characterization and Mechanistic Elucidation in 1,4 Diazidobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural characterization of 1,4-diazidobenzene and its reaction products.

In the synthesis of polymers using this compound, ¹H and ¹³C NMR are fundamental for confirming the successful incorporation of the diazido monomer into the polymer backbone. For instance, in the creation of poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene]s through a "click" polymerization reaction between diethynylsilanes and this compound, NMR spectroscopy was used to verify the final polymer structure. researchgate.net The ¹H NMR spectrum of this compound itself shows a characteristic signal for the aromatic protons in the range of δ 7.2–7.8 ppm. vulcanchem.com Similarly, in the synthesis of 2,5-diazido-1,4-phenylene diacetate, ¹H and ¹³C NMR were used to confirm the structure, with the aromatic protons appearing at δ 6.89 ppm. iucr.org

³¹P NMR becomes particularly relevant when this compound is used in reactions involving phosphorus-containing compounds, such as the Staudinger reaction with bis-phosphines. uliege.be The reaction between this compound and bis(diphenylphosphino)alkanes or -arenes produces poly(organophospha-λ5-azenes). dtic.mil CP/MAS ³¹P NMR spectra are crucial for characterizing these insoluble polymers, showing characteristic signals for the P=N bonds formed and identifying end groups like P=O. dtic.mil In-situ ³¹P NMR has been used to monitor the polymerization of this compound with 1,4-bis(diphenylphosphino)benzene (B73501), revealing mechanistic details about the reaction progress and potential steric hindrance effects. uliege.be

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|---|---|

| This compound | ¹H | Not specified | 7.2–7.8 | Aromatic protons | vulcanchem.com |

| 2,5-Diazido-1,4-phenylene diacetate | ¹H | CDCl₃ | 6.89 (s, 2H), 2.33 (s, 6H) | Aromatic, Methyl | iucr.org |

| ¹³C | CDCl₃ | 168.3, 140.0, 129.3, 115.3, 20.4 | C=O, C-O, C-N₃, C-H, CH₃ | iucr.org | |

| Poly(organophospha-λ5-azene) | ³¹P | Solid (CP/MAS) | Not specified | P=N backbone, P=O end groups | dtic.mil |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. The most prominent feature in the IR spectrum of this compound is the strong asymmetric stretching vibration of the azide (B81097) (–N₃) group, which appears in the range of 2100–2150 cm⁻¹. vulcanchem.com This characteristic peak is an excellent diagnostic tool for the presence of the azide functionality.

During reactions such as polymerization or photolysis, the disappearance of this azide peak can be monitored to track the consumption of the starting material. For instance, in the synthesis of polykis(azobenzene) via the photolysis of this compound, the decrease in the azide absorption is observed alongside the appearance of new bands corresponding to the polymer product. researchgate.net Similarly, in the formation of poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene]s, FT-IR confirms the conversion of the azide and alkyne groups into the triazole ring of the polymer backbone. researchgate.net

FT-IR is also crucial for characterizing the photoproducts of this compound. Upon photolysis in a cryogenic matrix, the azide bands diminish, and new absorptions corresponding to the generated 1,4-phenylenedinitrene appear. oup.com This allows for the direct observation and characterization of this highly reactive intermediate. Online FT-IR spectroscopy can be employed for real-time monitoring of reaction kinetics, providing valuable insights into reaction mechanisms. rsc.org

Table 2: Key FT-IR Absorption Frequencies for this compound and Related Species

| Compound/Species | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|---|

| This compound | Azide (–N₃) | Asymmetric Stretch | 2100–2150 | vulcanchem.com |

| 1,4-Diethynylbenzene (a reactant) | Acetylene (≡C-H) | Stretch | 3267 | researchgate.net |

| 1,4-Diethynylbenzene (a reactant) | Alkyne (C≡C) | Stretch | 2101 | researchgate.net |

| Poly(organophospha-λ5-azene) (product) | Phosphazene (P=N) | Stretch | Characteristic absorptions | dtic.mil |

Electronic Absorption (UV-Vis) Spectroscopy for Photophysical Property Analysis and Biradical Detection

UV-Vis spectroscopy is essential for studying the electronic transitions in this compound and its photochemically generated biradical, 1,4-phenylenedinitrene. The pristine this compound molecule exhibits strong π → π* transitions at wavelengths below 350 nm. researchgate.net Upon photolysis at low temperatures, a dramatic color change occurs, indicating the formation of the 1,4-phenylenedinitrene biradical. aip.org This new species displays a significantly different absorption spectrum with new electronic excitations. researchgate.netaip.org

The UV-Vis spectrum of 1,4-phenylenedinitrene is complex because both singlet and triplet biradical states can be present, and their spectra are dissimilar. researchgate.net The singlet state spectrum is predicted to have π → π* excitations that gain intensity through simultaneous excitations, while the triplet spectrum is dominated by single excitations. aip.org By measuring the UV-Vis spectrum at different temperatures and in the presence of a magnetic field, the equilibrium between the singlet and triplet states can be manipulated and studied. aip.org This allows for the extraction of the spin gap between the two states. aip.org

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and its Photoproduct

| Compound/Species | Conditions | λmax (nm) | Assignment | Source |

|---|---|---|---|---|

| This compound | Low temperature film | < 300, 308, 345 | Dipole-allowed π → π | researchgate.net |

| 400-450 | Forbidden π → π (vibronically activated) | |||

| 1,4-Phenylenedinitrene (Triplet State) | Low temperature film | 333, 350, 380, 403 | Experimentally assigned triplet features | aip.org |

| 490-550 | Experimentally assigned triplet features |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Biradical Spin State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct method for detecting and characterizing paramagnetic species like the triplet state of the 1,4-phenylenedinitrene biradical. Since the singlet state is EPR-silent, EPR spectroscopy selectively probes the triplet state population. researchgate.net

Upon photolysis of this compound in a rigid matrix at cryogenic temperatures, the resulting 1,4-phenylenedinitrene exhibits a characteristic EPR spectrum for a triplet species. researchgate.net A key feature often observed is the "forbidden" |Δmₛ| = 2 transition at half-field, which is a hallmark of a triplet state. chemrxiv.org By analyzing the temperature dependence of the EPR signal intensity (a Curie plot), the energy gap between the ground singlet state and the thermally accessible triplet state (the singlet-triplet gap, ΔEₛₜ or J) can be estimated. aip.orgaip.org For 1,4-phenylenedinitrene, this gap has been determined by EPR to be small, around 288 K (approximately 0.8 kcal/mol). aip.orgaip.org This technique is crucial for understanding the magnetic properties and electronic structure of the biradical. researchgate.net

Table 4: EPR Parameters for the 1,4-Phenylenedinitrene Biradical

| Parameter | Description | Value | Source |

|---|---|---|---|

| Spin State | Ground state of the detected species | Triplet (S=1) | researchgate.net |

| ΔEₛₜ (or J) | Singlet-triplet energy gap estimated by EPR | ~288 K | aip.orgaip.org |

| Characteristic Signal | Forbidden transition confirming triplet state | |Δmₛ| = 2 | chemrxiv.org |

Advanced X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, single-crystal X-ray diffraction provides invaluable information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structures of 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate have been determined, revealing detailed molecular geometries. iucr.orgresearchgate.net Such studies confirm the near-linear geometry of the azide groups and the planarity of the benzene (B151609) ring. vulcanchem.com

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed. icn2.cat While more complex to analyze, PXRD can still provide crucial structural information, often aided by computational modeling and data from other techniques like solid-state NMR. rsc.org For polymeric materials derived from this compound, X-ray diffraction can give insights into the degree of crystallinity and the packing of polymer chains. researchgate.net These structural details are vital for understanding the material's bulk properties.

Table 5: Crystallographic Data for a this compound Derivative

| Parameter | Value for 2,5-Diazido-1,4-phenylene diacetate | Source |

|---|---|---|

| Chemical Formula | C₁₀H₈N₆O₄ | researchgate.net |

| Crystal System | Triclinic | |

| Space Group | P1 | |

| a (Å) | 5.4293 (6) | |

| b (Å) | 5.5678 (6) | |

| c (Å) | 10.4945 (12) | |

| Temperature (K) | 100 | |

| Density (calculated, Mg m⁻³) | 1.550 |

Computational and Theoretical Investigations of 1,4 Diazidobenzene and Its Reactivity

Electronic Structure Theory Applications (e.g., DFT, TDDFT, CI)

A variety of electronic structure theories have been employed to understand the properties of 1,4-diazidobenzene and its derivatives. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for investigating both ground and excited electronic states. semanticscholar.orgrsc.org These calculations are crucial for interpreting electronic absorption spectra and understanding the nature of electronic transitions. semanticscholar.org For instance, first-principles electronic structure calculations have been performed using TD-DFT with the B3LYP functional and a 6-311+g* basis set to analyze the relaxed structures of this compound and its biradical photoproduct. researchgate.net

Configuration Interaction (CI) is another powerful method used to study these systems. Selected-CI calculations, with a significant threshold, have been utilized to compute the lowest energy states, providing a detailed picture of the electronic landscape. researchgate.net These calculations have revealed that for the singlet state of the 1,4-phenylenedinitrene photoproduct, π → π* excitations gain considerable intensity through the simultaneous excitation of b2g → b3u, while the triplet spectrum is primarily characterized by single excitations. researchgate.net

The choice of theoretical method can be critical. While Coupled Cluster (CC) theory is often considered a highly accurate approach in quantum chemistry, its standard application with a single Slater-determinant reference can be less reliable when the reference determinant inadequately describes the system. researchgate.net This highlights the importance of selecting appropriate computational methods based on the specific characteristics of the molecule and the properties being investigated.

Table 1: Computational Methods Applied to this compound and its Photoproducts

| Computational Method | Application | Key Findings |

|---|---|---|

| TD-DFT (B3LYP/6-311+g*) | Analysis of relaxed structures and optical properties. researchgate.net | Describes strong color changes upon photolysis. researchgate.net |

| Configuration Interaction (CI) | Calculation of lowest 40 energy states. researchgate.net | Revealed differences in the nature of electronic excitations between singlet and triplet states of the photoproduct. researchgate.net |

| Coupled Cluster (CC) Theory | High-accuracy energy calculations. researchgate.net | Acknowledged as a highly accurate method, but with potential limitations depending on the reference wavefunction. researchgate.net |

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry plays a vital role in predicting reaction pathways and mapping the energy landscapes of chemical reactions. nih.gov For complex processes like the photochemical decomposition of this compound, theoretical models can elucidate the intermediates and transition states involved. cecam.org The energy landscape of a reaction is governed by the generalized thermodynamic potential, or free energy, and identifying the global minimum on this landscape corresponds to determining the thermodynamic equilibrium state. nih.gov

The photolysis of this compound leads to the formation of 1,4-phenylenedinitrene, a persistent biradical species. researchgate.netresearchgate.net Understanding the energy landscape of this transformation is key to controlling the reactivity and properties of the resulting species. Theoretical studies can map out the potential energy surfaces of the ground and excited states, identifying key features such as conical intersections that facilitate non-adiabatic transitions. researchgate.net These computational approaches are becoming increasingly powerful, with developments in machine learning and semi-empirical methods enhancing the predictive capabilities for reaction discovery and mechanism elucidation. cecam.org

Theoretical Studies on Nitrene Spin States and Biradical Properties

The photolysis of this compound produces 1,4-phenylenedinitrene, a biradical with fascinating magnetic properties. researchgate.net This species possesses a magnetic energy diagram that includes a ground state singlet, a triplet state, and higher-lying quintet excited states. researchgate.net Theoretical studies are essential for understanding the nature of these different spin states and their relative energies.

Computational investigations have shown that the p-phenylene linker in 1,4-phenylenedinitrene promotes antiferromagnetic coupling between the two radical centers, leading to a singlet ground state. ijcce.ac.ir This is in contrast to m-phenylene dinitrenes, which have been found to have a quintet ground state. ijcce.ac.ir The energy difference between the singlet and triplet states, known as the spin gap, is a crucial parameter that influences the magnetic and optical properties of the material. researchgate.net

Theoretical calculations have been used to predict the distinct optical signatures of the singlet and triplet states of 1,4-phenylenedinitrene. researchgate.net These predictions are instrumental in interpreting experimental magneto-optical spectroscopy data, which can be used to manipulate the singlet-triplet equilibrium population with an applied magnetic field. researchgate.net Such studies provide deep insights into the interplay between structure, magnetism, and photophysics in these open-shell systems. researchgate.net

Molecular Dynamics Simulations in Polymeric Systems (if applicable)

While specific molecular dynamics (MD) simulations focusing solely on this compound embedded in polymeric systems are not extensively detailed in the provided context, the principles of MD are highly relevant for understanding the behavior of such systems. MD simulations are a powerful tool for investigating the equilibrium and dynamical properties of classical many-body systems, including polymers. researchgate.net

In the context of this compound, which can be used as a photoaffinity labeling reagent or a precursor for forming polymeric structures, MD simulations could be used to study several aspects. chemicalbook.com For example, if this compound or its dinitrene product were incorporated into a polymer matrix, MD could be used to simulate the curing process, predict thermomechanical properties of the resulting polymer, and understand how the embedded species influences the polymer's structure and dynamics. mdpi.com Atomistic MD simulations have been successfully used to study the behavior of polymer blends, investigating miscibility, packing features, and the mobility of polymer chains. rsc.org Such simulations could provide valuable insights into the molecular organization and interactions within a polymer containing derivatives of this compound. nih.gov

Quantum Chemical Approaches to Photophysical Phenomena

Quantum chemical methods are indispensable for elucidating the photophysical phenomena associated with this compound and its photoproducts. arxiv.org The photochemical reaction of this compound to yield 1,4-phenylenedinitrene results in dramatic changes in optical properties, including strong color changes. researchgate.net

TD-DFT calculations have been successfully employed to describe these changes in absorption spectra. researchgate.net The theoretical results can be compared with experimental data to validate the computational models and provide a deeper understanding of the underlying electronic transitions. semanticscholar.org For example, quantum chemical calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, which can then be correlated with experimentally observed absorption bands. rsc.org

Furthermore, theoretical approaches can investigate the influence of the environment, such as a solvent or a polymer matrix, on the photophysical properties. semanticscholar.orgmdpi.com The interplay between the electronic structure of the molecule and its surroundings can lead to phenomena like solvatochromism, where the absorption or emission wavelengths shift depending on the polarity of the solvent. Quantum chemical calculations can model these effects and provide a rationale for the observed photophysical behavior. mdpi.com

Applications of 1,4 Diazidobenzene in Advanced Materials Science and Engineering

Polymer and Oligomer Synthesis

The bifunctional nature of 1,4-diazidobenzene makes it an ideal monomer for step-growth polymerization reactions. It readily reacts with complementary difunctional monomers to produce a range of linear and network polymers.

Organophospha-λ⁵-azene polymers, also known as poly(iminophosphorane)s, represent a class of materials with a unique phosphorus-nitrogen backbone. The synthesis of these polymers can be achieved through the Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine (B1218219).

A simple and efficient method for synthesizing previously inaccessible poly(aryleneiminophosphoranes) utilizes the azide-phosphine Staudinger polycondensation. researchgate.netuliege.be In this process, this compound reacts with various bis(diphenylphosphino) derivatives. uliege.be The reaction conditions, including solvent, temperature, and atmosphere, are carefully controlled to optimize the polymerization. researchgate.netuliege.be This method is highly versatile, accommodating both electron-rich and electron-deficient arylazides, which allows for the synthesis of a library of poly(aryleneiminophosphorane) networks with tailored properties. researchgate.netuliege.be

The resulting poly(arylene-iminophosphorane) networks exhibit exceptional thermal and oxidative stability. uliege.be Despite the ylidic nature of the iminophosphorane linkage, these polymers can exhibit semiconducting properties, with absorption band edges extending up to 800 nm and optical band gaps in the range of 1.70 to 2.40 eV. researchgate.netuliege.be These materials can be processed into various forms, including glassy films and foam-like structures. uliege.be

| Monomers | Polymer Type | Key Properties |

| This compound + 1,4-Bis(diphenylphosphino)benzene (B73501) | Poly(aryleneiminophosphorane) Network | High thermal stability, semiconducting, optical band gap of 1.70-2.40 eV. researchgate.netuliege.beuliege.be |

| This compound + 1,1'-Bis(diphenylphosphino)ferrocene | Metallo-Polymer Hybrid | Exceptional oxidative and thermal stability. uliege.beuliege.be |

This compound is instrumental in the fabrication of σ-π conjugated organosilicon polymers through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". researchgate.netresearchgate.net This step-growth polymerization reacts this compound with various diethynylsilanes to form Poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene]s. researchgate.netresearchgate.net

The inclusion of organosilicon units in the polymer backbone improves solubility and processability and contributes to the electronic communication between the π-conjugated units. researchgate.netresearchgate.net The structure of these polymers is typically confirmed using Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These polymers exhibit fluorescence in the visible blue region (around 430 nm) with quantum yields ranging from 0.19 to 0.37. researchgate.net The optical properties support the existence of σ–π conjugation between the silylene and the aromatic heterocycle groups. researchgate.net

| Reactants | Polymer Product | Photophysical Properties |

| This compound + Bis(p-ethynylphenyl)silanes | Poly[silylene-1,4-phenylene-(1,2,3-triazol-4-yl)-1,4-phenylene] | UV-vis absorption ~270 nm, blue fluorescence ~430 nm, Quantum Yields 0.19-0.37. researchgate.netresearchgate.net |

| This compound + Diethynylsilanes | Poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene] | Supports σ–π conjugation, substituents on silicon have minimal effect on photoproperties. researchgate.net |

Porphyrin-containing polymeric systems are of great interest for their potential applications in catalysis, sensing, and light-harvesting. This compound serves as a linker to connect porphyrin-based building blocks into extended networks. mdpi.com For example, hollow microporous porphyrin-based organic networks can be prepared using a click-chemistry approach. mdpi.com The reaction involves the addition of an iron(III) complex of 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin and this compound. mdpi.com The resulting microporous Fe(III) porphyrin network is linked by bis-triazolylbenzene bridges formed from the reaction of the azide and alkyne groups. mdpi.com Polycycloadditions between porphyrin-containing dialkynes and this compound have also been used to prepare new polymeric systems. researchgate.net

| Porphyrin Monomer | Linker | Polymer System |

| 5,10,15,20-Tetrakis(4-ethynylphenyl)porphyrin-Fe(III) | This compound | Microporous Fe(III) porphyrin network. mdpi.com |

| Porphyrin-containing dialkyne | This compound | Porphyrin-based polymer via polycycloaddition. researchgate.net |

Hyper-cross-linked polymers (HCPs) and porous organic polymers (POPs) are materials characterized by high surface areas, permanent porosity, and excellent stability. mdpi.com this compound is used as a bifunctional building block to "knit" together rigid aromatic monomers into three-dimensional networks. researchgate.netd-nb.info

Click chemistry is a common method for this synthesis. researchgate.net For instance, reacting tetraalkynes based on methane (B114726) or adamantane (B196018) cores with this compound produces HCPs with large surface areas that are of interest for gas storage and separation. researchgate.net Similarly, nitrogen-rich porous organic polymers (NPOPs) can be constructed via the CuAAC reaction of this compound with multifunctional alkyne monomers like 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine. mdpi.com These materials possess high nitrogen content, conferring an excellent affinity for CO2 adsorption. mdpi.com

| Monomers | Polymer Type | Key Properties |

| Tetra(4-ethynylphenyl)methane + this compound | Hyper-Cross-Linked Polymer (HCP) | Large surface area, interest in gas storage/separation. researchgate.net |

| 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine + this compound | Nitrogen-Rich Porous Organic Polymer (NPOP) | High CO2 affinity, CO2 adsorption capacity of 63.7 mg g⁻¹ (273 K, 0.1 MPa). mdpi.com |

| Adamantane-based tetraalkyne + this compound | Hyper-Cross-Linked Polymer (HCP) | Efficient for CO2 capture at low pressures. researchgate.net |

Construction of Porphyrin-Containing Polymeric Systems

Role as a Cross-linking Agent in Polymer Systems and Photoresists

Aromatic polyazides are widely utilized as cross-linking agents in polymer chemistry and as essential components in photoresists for microelectronics. researchgate.netresearchgate.net The cross-linking process can be initiated by either heat (thermal activation) or light (photolysis). mdpi.com

Upon activation, each azide group in this compound releases a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. mdpi.comallresist.com These nitrenes are extraordinarily efficient in polymer cross-linking. mdpi.com They can react with the polymer matrix in several ways, including insertion into carbon-hydrogen (C-H) bonds to form secondary amines or addition across carbon-carbon (C=C) double bonds to create cyclic amines (aziridines). allresist.com This process creates covalent bonds between polymer chains, forming a network structure. yg-1.com

This cross-linking fundamentally alters the material's physical properties, such as increasing hardness and decreasing solubility. mdpi.comyg-1.com In the context of negative photoresists, this is the core principle of patterning. The areas of the resist exposed to light are cross-linked by the nitrenes generated from the diazide, rendering them insoluble in the developer solvent. allresist.com Consequently, the unexposed, soluble portions are washed away, leaving the desired pattern. allresist.com

Thermal and Photo-Activated Crosslinking Mechanisms

The crosslinking of polymers using this compound can be initiated through either thermal activation or photolysis. mdpi.com Both methods lead to the generation of highly reactive nitrene intermediates, which are key to the formation of a stable polymer network. mdpi.comdigitellinc.com

Thermal Activation: Upon heating, the azide groups (-N₃) in this compound decompose, releasing nitrogen gas (N₂) and forming highly reactive nitrene species. mdpi.com These nitrenes can then react with the polymer matrix in several ways to create covalent crosslinks:

Insertion into C-H bonds: The nitrene can insert directly into a carbon-hydrogen bond of a polymer chain. mdpi.com

Addition to double bonds: If the polymer contains carbon-carbon double bonds, the nitrene can add across the bond to form an aziridine (B145994) ring. mdpi.com

Hydrogen abstraction: The nitrene can abstract hydrogen atoms from the polymer chains, creating radical polymer chains that can then recombine. mdpi.com

Photo-Activation: Irradiation with UV light also triggers the decomposition of the azide groups, generating nitrene intermediates. mdpi.comfrontiersin.org This process is highly efficient and can be controlled by the wavelength and intensity of the light. frontiersin.orgthermofisher.com Similar to thermal activation, the photogenerated nitrenes create crosslinks through insertion, addition, and abstraction reactions. mdpi.com The use of UV light allows for spatial control of the crosslinking process, enabling the creation of patterned materials. mdpi.com

It is worth noting that the activation of diazo groups, which can be generated from azides, can be tuned by the chemical environment. digitellinc.com Acceptor or donor groups can influence the thermal stability of the diazo group, while the photochemical behavior can be controlled to allow for activation with visible light. digitellinc.com

Impact on Mechanical and Optoelectronic Properties of Polymer Films

The crosslinking of polymer films with this compound significantly alters their mechanical and optoelectronic properties. The formation of a three-dimensional network structure enhances the material's rigidity, hardness, and thermal stability. mdpi.comlibretexts.org

Mechanical Properties: Crosslinking generally leads to an increase in the tensile strength and modulus of polymer films, while often decreasing their elongation at break. scirp.orgresearchgate.neteolss.net The introduction of covalent bonds between polymer chains restricts their movement, making the material more rigid and less prone to deformation under stress. libretexts.orgeolss.net For instance, the incorporation of 1,2,3-triazole rings, which can be formed from azide reactions, has been shown to improve the glass transition temperature, thermal stability, and storage modulus of polyimides. researchgate.net

Below is a table summarizing the typical effects of crosslinking on the mechanical properties of polymer films.

| Mechanical Property | Effect of Crosslinking |

| Tensile Strength | Increase |

| Tensile Modulus | Increase |

| Elongation at Break | Decrease |

| Hardness | Increase |

| Rigidity | Increase |

This table provides a generalized overview. Actual values can vary significantly depending on the specific polymer, crosslinker concentration, and processing conditions.

Optoelectronic Properties: In the realm of optoelectronics, this compound and its derivatives are used to create stable, high-performance materials for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com Crosslinking can "freeze" the desired morphology in polymer blends, preventing phase separation and aggregation that can degrade device performance and long-term stability. mdpi.com

For example, polymers crosslinked with bisazides have been used to fabricate photopatternable organic field-effect transistors (OFETs) and LEDs. mdpi.com The crosslinking process can improve the film-forming ability and photopatternability of polymers, making them suitable for electronic and optoelectronic applications. mdpi.com Furthermore, the introduction of specific functional groups through crosslinking can be used to tune the optoelectronic properties, such as the absorption and emission spectra, of the resulting materials. nih.govresearchgate.net For instance, poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene]s prepared from this compound exhibit fluorescence in the blue region of the visible spectrum. researchgate.net

Precursor in High-Energy Materials Research

Organic azides, including this compound, are of significant interest in the field of high-energy materials. mdpi.com The high nitrogen content and the propensity of the azide group to release a considerable amount of energy upon decomposition make these compounds energetic. mdpi.comcolab.ws this compound can serve as a precursor in the synthesis of more complex high-energy materials. colab.wsvulcanchem.com Polymeric binders containing azide groups are used in solid propellants and explosives to bind the energetic components, reduce sensitivity, and improve mechanical properties. mdpi.com The crosslinking of these energetic polymers can further enhance their stability and burn rate. mdpi.com

Upon photolysis, this compound forms the persistent biradical 1,4-phenylenedinitrene, which has a magnetic energy diagram that includes a ground state singlet and a triplet excited state. aip.orgaip.org This property makes it a subject of study for materials with potential applications in light harvesting and controllable reactivity. aip.orgaip.org

Fabrication of Carbon Nitride Nanomaterials (e.g., C₃N₄)

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has garnered attention for its photocatalytic properties. nih.govfrontiersin.orgresearchgate.net While common synthesis methods for g-C₃N₄ involve the thermal polycondensation of precursors like urea (B33335) or melamine, the use of azide-containing molecules offers alternative routes. nih.govfrontiersin.orgrsc.org Although direct synthesis from this compound is less common, it can be a component in creating nitrogen-rich polymeric precursors that are then thermally treated to form carbon nitride structures. The incorporation of nitrogen-rich compounds is crucial for achieving the desired C₃N₄ stoichiometry. For instance, a covalently bonded g-C₃N₄/C₆₀ hybrid has been synthesized via a mechanochemical route. rsc.org

The properties of g-C₃N₄ can be tuned by the synthesis method. rsc.org For example, solvothermal synthesis of g-C₃N₄ using acetonitrile (B52724) at different temperatures can alter the material's physicochemical properties and enhance its photocatalytic performance. rsc.org

Applications in Gas Adsorption and Separation Technologies (e.g., CO₂ capture)

Porous organic polymers (POPs) and hyper-cross-linked polymers (HCPs) synthesized using this compound as a building block have shown promise in gas adsorption and separation, particularly for carbon dioxide (CO₂) capture. researchgate.netresearchgate.net The high surface area and porous nature of these materials make them effective adsorbents. researchgate.net

For example, conjugated microporous polymers (CMPs) synthesized via a copper-catalyzed click reaction between 1,3,6,8-tetraethynylpyrene (B1589817) and this compound have been investigated for their CO₂ adsorption capacities. researchgate.net Similarly, adamantane-based HCPs prepared by reacting tetraalkynes with this compound have demonstrated high efficiency for CO₂ capture at low pressures. researchgate.net The performance of these materials is often evaluated by their CO₂ uptake capacity under various conditions of temperature and pressure. researchgate.netd-nb.info

The following table presents CO₂ adsorption data for different types of adsorbent materials to provide context for the performance of materials derived from this compound.

| Adsorbent | Temperature (°C) | CO₂ Concentration | Adsorption Capacity (mmol/g) |

| ZSM-5-300 | Not Specified | Not Specified | 2.76 |

| 10% CaO/USY | 300 | Not Specified | 0.035 |

| NH₄-ZSM-5 | 25 | Pure CO₂ | 1.45 |

| 13X Molecular Sieve | 0 | 10% | 2.54 |

| 13X Molecular Sieve | -80 | 10% | 5.38 |

Data from various sources for comparison. researchgate.netd-nb.info

The development of new porous materials for CO₂ capture is an active area of research, with a focus on improving adsorption capacity, selectivity, and stability under operational conditions. etsu.edunist.govaaqr.org

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 1,4-diazidobenzene has yielded significant insights into its chemical behavior and potential applications. A primary area of investigation has been its role as a precursor in photochemistry. Upon photolysis, this compound generates the highly reactive biradical species, 1,4-phenylenedinitrene. aip.orgresearchgate.netresearchgate.net This photochemical reaction has been a focal point for studying the fundamental properties of open-shell molecules.

Key findings from photophysical studies have demonstrated that the resulting 1,4-phenylenedinitrene exists in a singlet-triplet equilibrium. aip.orgresearchgate.net This equilibrium can be manipulated by external stimuli such as temperature and magnetic fields, leading to observable changes in the material's optical properties, a phenomenon known as magnetochromism. aip.orgresearchgate.netresearchgate.net This tunability is of fundamental importance for the development of molecular-level magnetic and optical devices.

Another significant research avenue for this compound is its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iucr.org This reaction allows for the efficient construction of 1,4-disubstituted triazole linkages, providing a robust method for synthesizing advanced polymers and complex molecular architectures. iucr.orgthieme-connect.commdpi.com Its bifunctional nature makes it an excellent cross-linker or building block for creating porous organic polymers and networks. mdpi.comresearchgate.net For instance, it has been used to create hyper-cross-linked polymers that show promise for applications such as carbon dioxide capture. researchgate.net

Furthermore, this compound has been employed in the synthesis of unique material structures, including microporous porphyrin-based organic networks and π-conjugated polymers like poly(azomethine)s. mdpi.commdpi.commdpi.com Research has also extended to the synthesis and characterization of its derivatives, such as 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate, to explore their suitability in polymerization reactions. iucr.orgnih.gov

A summary of key research applications is presented in the table below.

| Research Area | Key Finding/Application | References |

| Photochemistry | Precursor to the biradical 1,4-phenylenedinitrene. | aip.orgresearchgate.netresearchgate.net |

| Magneto-optics | Photoproduct exhibits a tunable singlet-triplet equilibrium, leading to magnetochromic effects. | aip.orgresearchgate.netresearchgate.net |

| Click Chemistry | Efficiently forms 1,4-disubstituted triazoles via CuAAC for polymer synthesis. | iucr.orgthieme-connect.commdpi.com |

| Materials Science | Used as a cross-linker and building block for hyper-cross-linked polymers for CO2 capture. | mdpi.comresearchgate.net |

| Porous Networks | Employed in the synthesis of microporous porphyrin and poly(azomethine) networks. | mdpi.commdpi.commdpi.com |

| Polymer Chemistry | Synthesis of derivatives to investigate and tune properties for polymerization. | iucr.orgnih.gov |

Emerging Trends and Challenges in this compound Chemistry

The chemistry of this compound is evolving, with several emerging trends pointing towards the creation of highly sophisticated functional materials. A prominent trend is the deliberate design of materials that harness the unique electronic and magnetic properties of its photogenerated dinitrene species for applications in light harvesting, spintronics, and molecular switches. aip.orgresearchgate.net The ability to control reactivity and spin states at the molecular level is a significant driver of current research.

The application of this compound in the modular synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs) through click chemistry is another major trend. researchgate.netresearchgate.net These materials are being explored for their potential in gas storage, separation, and catalysis. The focus is on creating materials with tailored pore sizes and chemical functionalities by carefully selecting the building blocks that react with this compound.

Despite these promising trends, several challenges remain. The inherent instability of organic azides, including this compound which can be explosive upon heating, necessitates careful handling and reaction control. lookchem.com In photochemical applications, controlling the subsequent reactions of the highly reactive nitrene intermediate is a significant hurdle. Undesired side reactions, such as insertion into aromatic C-H bonds, can compromise the performance of materials like organic semiconductors. mdpi.com

Furthermore, the electron-deficient nature of some this compound derivatives can complicate polymerization processes, requiring fine-tuning of reaction parameters to achieve high molecular weight polymers. iucr.orgnih.gov For materials synthesized via click chemistry, achieving robust mechanical properties in the resulting triazole-containing networks can also be a challenge. mdpi.com

| Trend | Challenge |

| Development of materials for spintronics and molecular switches. | Controlling the high reactivity and potential instability of the azide (B81097) functional groups. lookchem.com |

| Synthesis of functional porous organic frameworks via click chemistry. | Preventing undesirable side reactions of the nitrene intermediates in photochemical applications. mdpi.com |

| Design of tailored polymers for organic electronics and photovoltaics. | Overcoming the challenges associated with the electron-deficient character of some derivatives during polymerization. iucr.orgnih.gov |

| Creation of complex, functional molecular systems. | Achieving desired mechanical properties in the final polymer networks. mdpi.com |

Prospective Avenues for Research and Development

The future of this compound research is bright, with numerous avenues for further exploration. A major prospective area is the continued development of advanced functional materials. This includes the design of novel porous organic polymers with enhanced selectivity for gas separation and storage, or with catalytic activity built into the framework. researchgate.netresearchgate.net

There is significant potential in expanding the use of this compound as a molecular linker in the field of organic electronics. Further research could focus on synthesizing novel conjugated polymers and cross-linked networks to improve the efficiency and long-term stability of organic photovoltaic devices and flexible electronics. mdpi.com The ability to create well-defined, cross-linked active layers is a promising strategy to prevent morphological degradation in organic solar cells.

The unique photochemistry of this compound warrants deeper investigation. Exploring the manipulation of the spin states of 1,4-phenylenedinitrene with stimuli other than temperature and magnetic fields could open doors to new types of molecular sensors and actuators. Fine-tuning the molecular structure of the precursor could allow for more precise control over the properties of the resulting biradical.

Finally, while its use as a photoaffinity labeling reagent has been suggested, this area remains largely unexplored. lookchem.com Future research could delve into its application in chemical biology, designing this compound-based probes to identify and study protein interactions and other biological processes, provided that stability and reactivity can be appropriately managed.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,4-Diazidobenzene, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The primary synthesis involves diazotization of 1,4-diaminobenzene followed by nucleophilic substitution with sodium azide (NaN₃) under controlled conditions. Key steps include maintaining low temperatures (0–5°C) during diazotization to prevent premature decomposition. Post-synthesis, structural confirmation requires Fourier-transform infrared spectroscopy (FT-IR) to identify the characteristic azide (N₃) stretch (~2100 cm⁻¹) and ¹H NMR to resolve aromatic proton environments. Mass spectrometry (MS) is recommended for molecular ion validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its explosive propensity, strict safety measures are mandatory. Avoid contact with concentrated acids, which can trigger violent decomposition . Use explosion-resistant equipment (e.g., blast shields), conduct reactions in fume hoods, and store the compound in small quantities at low temperatures. Personal protective equipment (PPE) must include flame-resistant lab coats, face shields, and nitrile gloves. Regular hazard assessments should reference Safety Data Sheets (SDS) tailored to azides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize decomposition risks during this compound synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks to evaluate variables like temperature, NaN₃ stoichiometry, and solvent polarity. For instance, using acetonitrile as a solvent at 0°C reduces side reactions. Kinetic studies via in-situ FT-IR monitoring can track azide formation rates and identify decomposition thresholds. Statistical tools (e.g., ANOVA) help isolate significant factors, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What computational strategies predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) for the C–N₃ bonds, predicting susceptibility to shock or heat. Molecular dynamics simulations under varying pH and solvent environments reveal decomposition pathways. Tools like Gaussian or ORCA software, paired with PubChem/EPA DSSTox databases, enable comparative analysis with structurally related azides .

Q. How should researchers address contradictions in experimental data related to this compound’s reaction kinetics or thermodynamic properties?